Musk pentane
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Overview
Description
Musk pentane is a synthetic musk compound, which belongs to a class of aroma chemicals designed to emulate the scent of natural musk. These compounds are widely used in the fragrance industry due to their pleasant odor and stability. This compound, specifically, is known for its clean, smooth, and sweet scent, making it a popular choice in perfumes, cosmetics, and other scented products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of musk pentane typically involves the condensation of toluene with isobutyl bromide in the presence of aluminum chloride, followed by nitration of the product . This method, known as the Baur synthesis, was discovered accidentally while attempting to produce a more effective form of trinitrotoluene (TNT). The reaction conditions include:
Condensation: Toluene and isobutyl bromide are reacted in the presence of aluminum chloride at a controlled temperature.
Nitration: The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Musk pentane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketones and carboxylic acids, while reduction can produce alcohols and hydrocarbons .
Scientific Research Applications
Musk pentane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of synthetic routes and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of musk pentane involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon binding with this compound, trigger a signal transduction pathway leading to the perception of its characteristic scent. Additionally, this compound may interact with other molecular targets, such as enzymes and proteins, influencing various biological processes .
Comparison with Similar Compounds
Musk pentane is often compared with other synthetic musks, such as:
- Musk xylene
- Musk ketone
- Galaxolide
- Tonalide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts a distinct scent profile and stability. Unlike nitro musks, which have been largely phased out due to toxicity concerns, this compound and other polycyclic musks are considered safer and more environmentally friendly .
Conclusion
This compound is a versatile and valuable compound in the fragrance industry, with a wide range of applications in scientific research. Its unique properties and stability make it a preferred choice for many products, and ongoing research continues to explore its potential in various fields.
Properties
IUPAC Name |
cyclopentadec-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h7,9H,1-6,8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYIHILAGIZIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCC=CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860141 |
Source
|
Record name | Cyclopentadec-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35720-57-1 |
Source
|
Record name | Cyclopentadec-4-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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